molecular formula C8H4F3N3O2 B2473339 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1713163-48-4

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2473339
CAS No.: 1713163-48-4
M. Wt: 231.134
InChI Key: WVTILSGHCHZPIS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.

Mechanism of Action

Target of Action:

The primary target of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation. By inhibiting CDK2, this compound selectively targets tumor cells, making it an attractive candidate for cancer therapy .

Mode of Action:

Upon binding to CDK2, this compound disrupts the normal phosphorylation of key cell cycle components. This interference leads to altered cell cycle progression, ultimately inhibiting cell proliferation. Additionally, the compound induces apoptosis within cancer cells, contributing to its anti-tumor effects .

Biochemical Pathways:

The affected pathways include those related to cell cycle control, DNA replication, and cell division. By inhibiting CDK2, this compound disrupts the phosphorylation events necessary for cell cycle progression. Downstream effects include cell cycle arrest and reduced cell proliferation .

Pharmacokinetics:

Result of Action:

At the molecular level, this compound disrupts cell cycle checkpoints, preventing cell division. Cellular effects include reduced proliferation and apoptosis induction, leading to tumor growth inhibition .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Proper storage conditions and drug interactions are crucial for maintaining its activity .

Preparation Methods

The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds. The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include FeCl3, PVP, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential as a versatile scaffold in drug discovery and material science .

Properties

IUPAC Name

2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-6-12-2-4(7(15)16)3-14(6)13-5/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTILSGHCHZPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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